molecular formula C16H14O5 B081944 Dimethyl 4,4'-oxydibenzoate CAS No. 14387-30-5

Dimethyl 4,4'-oxydibenzoate

Cat. No. B081944
CAS RN: 14387-30-5
M. Wt: 286.28 g/mol
InChI Key: CGARGJZZBOHMIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of "Dimethyl 4,4'-oxydibenzoate" involves various chemical reactions showcasing the compound's versatility and potential for applications in material science and polymer chemistry. For instance, the synthesis of 11,12-dimethoxydibenzo[def,p]chrysene, a precursor for the synthesis of carcinogenic metabolites, demonstrates the compound's utility in chemical synthesis through Suzuki cross-coupling reactions and subsequent chemical treatments to produce specific molecular structures (Kumar & Saravanan, 2009).

Molecular Structure Analysis The molecular structure of compounds related to "Dimethyl 4,4'-oxydibenzoate" has been extensively studied, revealing insights into their geometry and intermolecular interactions. For example, a structural study on bis(μ-2,2′-oxydibenzoato)zinc(II) compounds highlighted the distorted octahedral coordination geometry around the zinc atom, facilitated by nitrogen atoms from bipyridine ligands and oxygen atoms from bridging oxydibenzoate ligands (Cui, Li, & Tao, 2008).

Chemical Reactions and Properties "Dimethyl 4,4'-oxydibenzoate" undergoes various chemical reactions, illustrating its reactivity and potential for creating complex molecular architectures. For example, the formation of a zinc-organic framework with rob topology demonstrates the compound's ability to form intricate structures with potential applications in gas storage and catalysis (Liang, Ma, & Qin, 2016).

Physical Properties Analysis The physical properties of "Dimethyl 4,4'-oxydibenzoate" and its derivatives, such as stability and fluorescence, are crucial for its applications in materials science. The thermal stability up to 673 K and stability in aqueous solutions within a specific pH range, as well as the bright-blue fluorescence emission, indicate the compound's suitability for various applications (Liang, Ma, & Qin, 2016).

Chemical Properties Analysis The chemical properties, including reactivity towards different chemical transformations and the ability to participate in the formation of metal-organic frameworks, underscore the versatility of "Dimethyl 4,4'-oxydibenzoate". Its role in facilitating the construction of frameworks with specific topologies suggests its importance in developing new materials with desirable chemical and physical properties (Liang, Ma, & Qin, 2016).

Scientific Research Applications

  • Hydrodesulfurization of Dibenzothiophene Derivatives : Research by Farag and Sakanishi (2004) investigates the hydrodesulfurization (HDS) of 4,6-dimethyldibenzothiophene, a process crucial in refining petroleum. They explore how hydrogen sulfide concentrations affect the HDS activity and selectivity (Farag & Sakanishi, 2004).

  • Metal-Organic Frameworks (MOFs) Development : Liang, Ma, and Qin (2016) discuss the creation of a zinc-organic framework using 4,4'-oxydibenzoate, highlighting its stability and potential applications in areas like gas storage and luminescence (Liang, Ma, & Qin, 2016).

  • Coordination Polymers and Their Properties : Wang et al. (2012) synthesized complexes using 4,4'-oxydibenzoic acid, exploring their structures and magnetic properties. This study indicates potential applications in material sciences (Wang, Zou, Hu, & Li, 2012).

  • Selective CO2 Adsorption : Ma et al. (2017) explore a methyl-functionalized metal-organic framework (MOF) using 4,4'-oxydibenzoate for selective CO2 adsorption. This research is relevant for environmental applications, particularly in carbon capture technologies (Ma, Li, Jiang, Ma, Lin, Wen, Liu, & Xu, 2017).

  • Polymer Synthesis and Characterization : Ghodke et al. (2021) synthesized aromatic polyamides using 4,4'-Oxydibenzoic acid, investigating their properties such as solubility, thermal stability, and structure. This study contributes to the development of advanced materials (Ghodke, Tamboli, Diwate, Gurame, Ubale, Bhorkade, & Maldar, 2021).

Safety And Hazards

The safety data sheet for Dimethyl 4,4’-oxydibenzoate indicates that it may cause long-lasting harmful effects to aquatic life . It is also noted that it harms public health and the environment by destroying ozone in the upper atmosphere . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

methyl 4-(4-methoxycarbonylphenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-19-15(17)11-3-7-13(8-4-11)21-14-9-5-12(6-10-14)16(18)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGARGJZZBOHMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932124
Record name Dimethyl 4,4'-oxydibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4,4'-oxydibenzoate

CAS RN

14387-30-5
Record name 1,1′-Dimethyl 4,4′-oxybis[benzoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14387-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 4,4'-oxydibenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014387305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 4,4'-oxydibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 4,4'-oxydibenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
L Maxweel, A Cárdenas, I Brito - Zeitschrift für Kristallographie-New …, 2018 - degruyter.com
Crystal structure of dimethyl 4,4′-oxydibenzoate, C16H14O5 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP - Pound …
Number of citations: 3 www.degruyter.com
L Abis, R Po, G Schimperna… - … Chemistry and Physics, 1994 - Wiley Online Library
Copolyesters of terephthalic acid, p‐hydroxybenzoic acid and ethylene glycol were prepared by high‐temperature melt polycondensation, starting from different hydroxybenzoic acid …
Number of citations: 3 onlinelibrary.wiley.com
C Chen, P Liu, H Xia, M Zhou… - Journal of the Chinese …, 2021 - Wiley Online Library
There is an urgent need to develop a selective hydrogenolysis of C aryl ‐O bonds in lignin to produce valued‐added chemicals and fuels. Recently, hydrogen has been used in the …
Number of citations: 14 onlinelibrary.wiley.com
W Xin, L Qingyun, Y Liguo, L Nana… - … New Crystal Structures, 2018 - degruyter.com
C 98 H 84 Cl 6 N 8 O 8 , triclinic, P1̄ (no. 2), a = 8.3431(3) Å, b = 16.1109(6) Å, c = 18.1405(7) Å, α = 109.242(4), β = 95.119(3), γ = 103.798(3), V = 2197.92(16) Å 3 , Z = 1, R gt (F) = …
Number of citations: 2 www.degruyter.com
LZ Wu - Zeitschrift für Kristallographie-New Crystal Structures, 2018 - degruyter.com
Crystal structure of catena-poly[bis(4,4′-dipyridylaminium-kN)-(μ2-germanowolframato-κ2O:O′)-(2,2′-bipyridine-κ2N,N′)copper(II)] with a Keggin-type heteropolyoxoanion, [Cu(…
Number of citations: 2 www.degruyter.com
L Zhao, Y Liu, C He, J Wang, C Duan - Dalton Transactions, 2014 - pubs.rsc.org
Novel cerium-based ‘Molecular Lanterns’ Ce-DBDS, Ce-DBBS and Ce-DBOS were achieved via self-assembly from bis-tridentate ligands H4DBDS, H4DBBS and H4DBOS, …
Number of citations: 48 pubs.rsc.org
DWJ Wilson - 1995 - search.proquest.com
A robust six-step synthesis of substituted flavone-8-acetic acid sodium salts has been developed and optimised to allow preparation of a wide variety of products for testing as anti-…
Number of citations: 2 search.proquest.com
F Chen, T Lang, G Luo, W Yang - Zeitschrift für Kristallographie-New …, 2018 - degruyter.com
The crystal structure of 2-hydroxy-4-((2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy)-3,6-dimethylbenzoic acid–methanol (1/1), C20H24O8 Skip to content Should you have institutional …
Number of citations: 1 www.degruyter.com
Y Hong, W Liu, G Gou - Zeitschrift für Kristallographie-New Crystal …, 2018 - degruyter.com
C 32 H 29 ClN 2 NiO 5 , triclinic, P1̄ (no. 2), a = 9.7657(5) Å, b = 10.1262(6) Å, c = 16.0745(9) Å, α = 83.025(2), β = 77.437(2), γ = 66.240(2), V = 1419.02(14) Å 3 , Z = 2, R gt (F) = …
Number of citations: 4 www.degruyter.com
Y Liu, Z Dong, Y Guo, Y Fu - Zeitschrift für Kristallographie-New …, 2018 - degruyter.com
Crystal structure of 4,4′-(4,10-diphenyl-4,10-dihydropyreno[4,5-d:9,10-d′]diimidazole-5,11-diyl)bis(N,N-diphenylaniline), C66H44N6 Skip to content Should you have institutional …
Number of citations: 2 www.degruyter.com

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